This guide details the chemical profile, synthesis, and application of 4-Borono-3-methoxybenzoic acid pinacol ester (systematically known as 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid ). This c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical profile, synthesis, and application of 4-Borono-3-methoxybenzoic acid pinacol ester (systematically known as 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid ). This compound is a critical organoboron intermediate used primarily in medicinal chemistry for the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling.
Executive Summary
4-Borono-3-methoxybenzoic acid pinacol ester represents a specialized class of arylboronate esters designed for high-precision carbon-carbon bond formation. Unlike simple phenylboronic acids, the presence of the ortho-methoxy group (relative to boron) and the para-carboxylic acid moiety creates a unique electronic and steric environment. This scaffold is extensively utilized in the discovery of Bruton’s Tyrosine Kinase (BTK) inhibitors , targeting autoimmune diseases and B-cell malignancies. Its pinacol ester functionality ensures enhanced stability against protodeboronation compared to the free boronic acid, facilitating purification and storage.
741699-09-2 (Refers to the parent boronic acid; ester is often prepared in situ or custom synthesized)
Molecular Formula
C₁₄H₁₉BO₅
Molecular Weight
278.11 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, DMF, THF, Dichloromethane; sparingly soluble in water
Stability
Stable under anhydrous conditions; susceptible to hydrolysis in acidic aqueous media
Structural Insight:
The molecule features a 1,3,4-substitution pattern on the benzene ring. The carboxylic acid (C1) provides a handle for amide coupling or further esterification, while the methoxy group (C3) introduces electron-donating character and steric influence. The pinacol boronate (C4) is the reactive warhead for cross-coupling.
Synthesis & Manufacturing Pathways
The synthesis of this intermediate typically follows two primary routes. The choice depends on the availability of starting materials (aryl halides vs. boronic acids) and the scale of production.
Route A: Condensation of Boronic Acid (Patent Protocol)
This method is preferred when the free boronic acid (CAS 741699-09-2) is available. It involves the dehydration condensation of the acid with pinacol.
Route B: Miyaura Borylation
This is the standard industrial route starting from 4-bromo-3-methoxybenzoic acid . It utilizes a palladium catalyst to couple bis(pinacolato)diboron (
) with the aryl halide.
Visualization: Synthesis Workflow
Figure 1: Dual synthetic pathways for generating the target pinacol ester.
Experimental Protocols
Protocol A: Synthesis from Boronic Acid (Based on US Patent 9,481,682 B2)
This protocol describes the conversion of the free acid to the pinacol ester, often performed immediately prior to the Suzuki coupling to ensure maximum purity.
Charge: In a clean, dry round-bottom flask, combine the boronic acid and pinacol.
Solvate: Add the THF and Toluene mixture. The use of Toluene aids in the azeotropic removal of water if a Dean-Stark trap is used, though simple heating is often sufficient for small scales.
Reaction: Stir the solution at 40°C overnight (approx. 12–16 hours).
Work-up:
Cool the mixture to room temperature.
Partition with water and extract with ethyl acetate (3x).[1]
Result: The crude residue is typically used directly in the next step (Suzuki coupling) without further purification, assuming >95% conversion by LC-MS.[3]
This intermediate is frequently coupled with heteroaryl halides (e.g., chloropyridines, bromoimidazopyrazines).
Standard Conditions:
Catalyst:
(0.05 equiv)
Base:
or (2.0–3.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Temperature: 80–100°C (Thermal) or 120°C (Microwave, 30 min).
Reactivity & Applications in Drug Discovery
The core utility of this compound lies in its role as a "linchpin" in modular drug synthesis.
Mechanism of Action: The Suzuki Cycle
The pinacol ester undergoes transmetalation more slowly than the free boronic acid but is far less prone to protodeboronation (loss of the boron group). In the presence of a base (hydroxide or carbonate), the pinacol ester hydrolyzes or forms a boronate "ate" complex, which is the active species for transmetalation to the Palladium(II) center.
Case Study: BTK Inhibitors
In the development of Btk inhibitors (e.g., for Rheumatoid Arthritis or Lymphoma), this benzoic acid moiety is often coupled to a bicyclic hinge-binder. The carboxylic acid is subsequently converted to an amide, linking to a solubilizing group (like a piperazine or pyrrolidine).
Visualization: Catalytic Cycle & Application
Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling utilizing the pinacol ester.
Quality Control & Handling
Analytical Parameters
NMR (DMSO-): Look for the characteristic pinacol methyl singlet (12H) at ppm. The methoxy singlet (3H) typically appears around ppm. Aromatic protons will show a 1,3,4-pattern (doublet, doublet of doublets, doublet).
HPLC Purity: Method: C18 column, Acetonitrile/Water (0.1% Formic Acid) gradient. Retention time will be significantly longer than the free boronic acid due to the lipophilic pinacol group.
Handling & Stability
Storage: Store at 2–8°C. While pinacol esters are more stable than boronic acids, they should be kept under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.
Safety: Standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
References
Patent US9481682B2 : "Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors." Merck Sharp & Dohme Corp.[1] (2016). Describes the synthesis of the pinacol ester from the acid.
Patent EP2948458B1 : "BTK Inhibitors." Merck Sharp & Dohme Corp.[1] (2014).[1] Validates the use of the intermediate in large-scale medicinal chemistry campaigns.
Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483 (1995). Foundational text on the mechanism.[4][5]
Technical Guide: Commercial Sourcing & Application of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid
Executive Summary This technical guide addresses the sourcing, quality control, and synthetic application of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (and its commercial surrogates). This molecule is a "privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the sourcing, quality control, and synthetic application of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (and its commercial surrogates). This molecule is a "privileged intermediate" in medicinal chemistry, combining three critical functionalities: a carboxylic acid (for amide coupling), a methoxy group (for electronic modulation/solubility), and a boronate ester (for Suzuki-Miyaura cross-coupling).
Due to the hydrolytic instability of free boronic acids, this compound is almost exclusively supplied commercially as the Pinacol Ester (Bpin) derivative. Researchers must distinguish between the free acid and the ester during procurement to ensure stoichiometric accuracy.
Part 1: Chemical Profile & Structural Significance
Nomenclature and Identification
The IUPAC name "1,3,2-dioxaborolan-2-yl" refers to a cyclic boronate ester. In the context of drug discovery supply chains, this invariably denotes the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (Pinacol) ester due to its superior stability compared to the neopentyl or catechol esters.
Position 4 (Boronate): The reactive handle for C-C bond formation.
Position 3 (Methoxy): Provides steric bulk ortho to the boronate, which can slow down transmetallation but also protects against protodeboronation.
Position 1 (Carboxyl): Often supplied as a methyl ester to further enhance shelf-life.
Electronic Considerations
The 3-methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. Its position ortho to the boron atom increases electron density at the carbon-boron bond, potentially accelerating the oxidative addition step in cross-coupling, but the steric hindrance is the dominant factor governing reactivity.
Part 2: Sourcing Strategy & Supplier Landscape
Commercial Availability Tiers
Unlike commodity chemicals, this specific substitution pattern is a "Tier 2" building block—available but not always in kilogram stocks.
Tier
Supplier Type
Recommended Vendors
Typical Lead Time
Purity Expectation
Tier 1
Global Catalogs
Sigma-Aldrich (Merck), ThermoFisher (Alfa Aesar)
1-3 Days
>95% (NMR)
Tier 2
Specialist CROs
Combi-Blocks, Enamine, Fluorochem
3-7 Days
>97% (NMR/HPLC)
Tier 3
Bulk Synthesis
WuXi AppTec, Pharmablock
4-8 Weeks
Custom (>99%)
Procurement Decision Matrix
When ordering, you will likely encounter two forms. Select based on your synthetic sequence:
Free Acid Form: 3-Methoxy-4-(Bpin)benzoic acid
Pros: Ready for amide coupling immediately after Suzuki.
Cons: Lower shelf stability; acidic proton can interfere with base-sensitive Suzuki conditions.
Pros: Superior stability; easier to purify by silica chromatography.
Cons: Requires a saponification step (LiOH/THF) to reveal the acid.
Visualizing the Supply Chain Logic
The following diagram illustrates the decision process for sourcing and validating the material upon arrival.
Figure 1: Decision tree for procurement and quality control of boronate intermediates.
Part 3: Quality Control & Self-Validating Protocols
The "Self-Validating" QC Protocol
Boronate esters are prone to protodeboronation (loss of the boron group) and hydrolysis (conversion to boronic acid). You must validate the material before use.
Protocol:
Dissolve 5 mg of sample in DMSO-d6 (avoid CDCl₃ as trace acid promotes hydrolysis).
1H NMR Check:
Pinacol Methyls: Look for a sharp singlet integrating to 12H at ~1.3 ppm.
Aromatic Region: The 3-methoxy group should appear as a singlet (3H) at ~3.8 ppm.
Impurity Flag: If you see a complex multiplet pattern in the aromatics that matches 3-methoxybenzoic acid, protodeboronation has occurred.
11B NMR Check (Optional but Recommended):
Boronate ester: ~30 ppm (broad).
Free boronic acid: ~28 ppm (distinct shift).
Part 4: Application Workflow (Suzuki-Miyaura Coupling)
Mechanistic Context
The 3-methoxy substituent creates steric bulk. Standard Suzuki conditions (Pd(PPh₃)₄) may be sluggish. Modern precatalysts (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) are recommended to facilitate the transmetallation step.
Optimized Experimental Protocol
Note: This protocol assumes the use of the Free Acid Bpin ester.
Degassing (Critical): Charge the reaction vial with the aryl halide, boronate, and base. Cap and purge with Argon for 5 minutes. Oxygen is the enemy of this reaction, leading to phenol by-products.
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
Catalyst Addition: Quickly remove the cap, add the Pd catalyst, and reseal/purge.
Reaction: Heat to 90°C for 4-12 hours.
Workup: Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid product) before extracting with Ethyl Acetate.
Reaction Pathway Visualization
Figure 2: Catalytic cycle highlighting the steric influence of the 3-methoxy group during transmetallation.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Combi-Blocks Inc. Product Catalog: Boronic Acids and Esters. (Accessed 2024).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (Analog Reference). National Library of Medicine.
Executive Summary In modern pharmaceutical development and materials science, the strategic functionalization of aromatic systems relies heavily on robust organoboron reagents. 3-Methoxy-4-(methoxycarbonyl)phenylboronic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern pharmaceutical development and materials science, the strategic functionalization of aromatic systems relies heavily on robust organoboron reagents. 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS 603122-40-3) represents a highly specialized, bifunctional building block designed for late-stage diversification[1]. This guide provides an in-depth mechanistic analysis, physicochemical profiling, and validated experimental workflows for utilizing this compound in palladium-catalyzed cross-coupling reactions.
Structural and Physicochemical Profiling
Systematically named methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate[1], this compound features a unique triad of functional groups on a phenyl scaffold. The pinacol ester (Bpin) ensures stability against protodeboronation, while the orthogonal reactivity of the methyl ester allows for post-coupling modifications such as saponification or amidation.
As a Senior Application Scientist, I emphasize that the success of a Suzuki-Miyaura coupling is fundamentally dictated by the electronic nature of the boronic species. CAS 603122-40-3 is not just a structural scaffold; it is a highly tuned electronic system:
Para-Ester Effect: The methyl ester (-COOMe) is positioned para to the boronic ester. As a strong electron-withdrawing group via resonance (-R effect), it significantly enhances the Lewis acidity of the boron atom.
Meta-Methoxy Effect: The methoxy group (-OMe) is positioned meta to the boronic ester. While it is an electron-donating group by resonance to its own ortho/para positions, its effect on the meta-boron atom is strictly governed by inductive electron withdrawal (-I effect) due to the electronegative oxygen.
Causality: This synergistic electron withdrawal makes the boron atom highly electrophilic. Consequently, the pre-equilibrium formation of the negatively charged hydroxyboronate complex—the critical intermediate that undergoes transmetalation with the Pd(II) species—is thermodynamically favored and kinetically accelerated.
Experimental Workflow & Validated Protocols
To maximize the utility of CAS 603122-40-3, the following self-validating protocol has been optimized for coupling with sterically hindered or electronically deactivated aryl bromides.
Figure 1: Standardized Suzuki-Miyaura cross-coupling workflow for CAS 603122-40-3.
Objective: Chemoselective biaryl formation without hydrolyzing the methyl ester moiety.
Step 1: Reagent Assembly
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), CAS 603122-40-3 (1.2 equiv)[4], Pd(dppf)Cl2 (0.05 equiv), and anhydrous K2CO3 (2.5 equiv).
Causality & Validation: The use of 1.2 equivalents of the Bpin reagent acts as a buffer against trace protodeboronation. K2CO3 is selected as a mild base; stronger bases (like NaOH or KOtBu) would risk unwanted saponification of the methyl ester.
Step 2: Deoxygenation
Add a pre-mixed solvent system of 1,4-Dioxane and H2O (4:1 v/v).
Immediately subject the mixture to argon sparging for 15 minutes.
Causality & Validation: Oxygen rigorously degrades the active Pd(0) catalyst into inactive Pd(II) black and promotes oxidative homocoupling of the boronic ester. The biphasic Dioxane/H2O system ensures both the organic substrates and the inorganic base are fully solvated, creating a homogeneous interface for the catalytic cycle.
Step 3: Catalytic Execution
Seal the tube and heat the reaction mixture to 80°C for 4-8 hours.
Causality & Validation: Monitor the reaction via LC-MS. The complete disappearance of the aryl halide mass peak validates full conversion, preventing difficult downstream separations.
Step 4: Aqueous Workup and Isolation
Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with saturated aqueous NH4Cl.
Causality & Validation: NH4Cl provides a mildly acidic buffer that neutralizes the basic carbonates, preventing ester hydrolysis during the aqueous extraction while effectively partitioning the palladium salts into the aqueous layer.
Extract the aqueous phase with EtOAc (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.
Step 5: Purification
Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes and EtOAc.
Handling, Safety, and Storage
Maintaining the integrity of organoboron reagents is critical for reproducible yields. According to the Safety Data Sheet provided by Fisher Scientific[5]:
Hazards: The compound is classified as an eye and skin irritant and is harmful if swallowed[5]. Standard PPE (nitrile gloves, safety goggles, and lab coat) must be worn.
Storage Causality: It is explicitly listed as "Air sensitive" and incompatible with strong oxidizing agents, strong acids, and strong bases[5]. Exposure to atmospheric moisture and oxygen over prolonged periods can lead to slow hydrolysis of the pinacol ester or oxidation to the corresponding phenol.
Best Practice: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C to maintain structural integrity and >98% purity over time.
References
CymitQuimica. "CAS 603122-40-3: methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate". Available at: 1
Fisher Scientific. "3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester, 95%". Available at:6
PubChemLite. "603122-40-3 (C15H21BO5)". Available at: 2
BoronPharm. "603122-40-3 | 3-methoxy-4-(methoxycarbonyl)phenylboronic acid". Available at:4
Fisher Scientific (Spain). "Éster de pinacol de ácido 3-metoxi-4-(metoxicarbonil)fenilborónico". Available at:3
Fisher Scientific (Canada). "SAFETY DATA SHEET - 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester". Available at: 5
An In-depth Technical Guide to the Solubility of 3-Methoxy-4-boronobenzoic Acid Derivatives in DMSO
Abstract The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and a pivotal parameter in the drug discovery and development pipeline.[1][2] 3-Methoxy-4-borono...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and a pivotal parameter in the drug discovery and development pipeline.[1][2] 3-Methoxy-4-boronobenzoic acid and its derivatives represent a promising class of compounds, with the boronic acid moiety serving as a key pharmacophore in various therapeutic areas. Dimethyl sulfoxide (DMSO) is the near-universal solvent for initial compound solubilization in high-throughput screening (HTS) and early-stage drug discovery due to its exceptional solvating power for a wide range of organic molecules.[3][4][5] This guide provides an in-depth technical examination of the principles, experimental protocols, and critical factors governing the solubility of 3-methoxy-4-boronobenzoic acid derivatives in DMSO. We will explore both kinetic and thermodynamic solubility, offering field-proven methodologies and troubleshooting advice for researchers, scientists, and drug development professionals.
Section 1: The Foundational Role of Solubility in Drug Discovery
In the journey from a chemical entity to a therapeutic agent, solubility is a gatekeeper. Poor aqueous solubility can severely limit a drug's absorption and bioavailability, leading to unpredictable in vitro results and potential failure in later development stages.[2][6][7]
The DMSO-Centric Workflow: The process often begins by dissolving a compound from a powder into pure DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[2][7] Aliquots of this stock are then diluted into aqueous buffers for various biological and physicochemical assays.[6] This initial step is where understanding solubility in DMSO becomes paramount.
3-Methoxy-4-boronobenzoic Acid Scaffold: This particular scaffold is of interest due to the unique properties of the boronic acid group. Boronic acids can form reversible covalent bonds with diols, a mechanism exploited in enzyme inhibition and sugar sensing.[8][9] However, their solubility can be complex, influenced by the interplay between the acidic boronic acid group, the carboxylic acid, and the methoxy substituent.[10]
Why DMSO? Dimethyl sulfoxide is a polar, aprotic solvent with a remarkable ability to dissolve both polar and non-polar compounds.[3][4] Its amphipathic nature, possessing both polar (S=O) and nonpolar (methyl) regions, allows it to disrupt the crystal lattice of solid compounds and effectively solvate a diverse range of molecules.[11]
Section 2: Kinetic vs. Thermodynamic Solubility: A Critical Distinction
The term "solubility" is not monolithic; it is crucial to distinguish between two key measurements that answer different questions.[12]
Kinetic Solubility: This is the concentration at which a compound, rapidly added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[13][14][15] It reflects the stability of a supersaturated solution and is highly relevant for HTS environments where speed is essential.[6][7][16] Kinetic solubility results are often higher than thermodynamic ones because there isn't enough time for the compound to arrange into its most stable, crystalline form.[13][14]
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution, in contact with its most stable solid form, after an extended period of equilibration (e.g., 24-72 hours).[12] This "shake-flask" method is considered the gold standard and is more predictive of long-term stability and in vivo behavior.[12][13][14][17]
The difference between these two values can be significant. A high kinetic solubility might be encouraging for an initial screen, but a low thermodynamic solubility could signal future formulation challenges.[13][14]
Section 3: Experimental Protocols for Solubility Determination
Accurate solubility measurement requires robust, validated protocols. Here, we detail two standard methodologies, explaining the rationale behind each step.
Protocol 1: High-Throughput Kinetic Solubility by Nephelometry
This method is designed for speed and is ideal for screening large compound libraries. It relies on laser nephelometry, which measures the scattering of light by insoluble particles (precipitate) in a solution.[1][16][18][19][20]
Principle: A compound is serially diluted from a DMSO stock into an aqueous buffer in a microplate. A nephelometer passes a laser through each well, and the amount of scattered light is measured. A sharp increase in light scatter indicates the point of precipitation, which corresponds to the kinetic solubility limit.[19]
Detailed Step-by-Step Methodology:
Stock Solution Preparation: Prepare a 10 mM stock solution of the 3-methoxy-4-boronobenzoic acid derivative in 100% DMSO. Ensure complete dissolution, using gentle heating or sonication if necessary.[21]
Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution directly into the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept constant and low (typically 1-5%) across all wells to minimize its co-solvent effect.[17][22]
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[23] This allows for precipitation to occur while minimizing the risk of solid-state phase changes.
Nephelometric Reading: Place the microplate into a laser-based nephelometer (e.g., BMG NEPHELOstar Plus). The instrument will measure the Nephelometric Turbidity Units (NTU) for each well.[18]
Data Analysis: Plot NTU versus compound concentration. The kinetic solubility is determined as the concentration at which the NTU value rises significantly above the background signal of the buffer.
Diagram: Kinetic Solubility Workflow by Nephelometry
Protocol 2: Thermodynamic Solubility by Shake-Flask Method
This "gold standard" method measures the true equilibrium solubility and requires more time and compound but provides highly accurate and reliable data.[12][17]
Principle: An excess amount of the solid compound is agitated in a chosen solvent system for an extended period until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.[24][25]
Detailed Step-by-Step Methodology:
Preparation: Add an excess amount of the solid 3-methoxy-4-boronobenzoic acid derivative to a glass vial containing the solvent (e.g., 5% DMSO in PBS, pH 7.4). "Excess" means enough solid remains visible after equilibration.
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[24][26] This extended time allows the system to reach thermodynamic equilibrium.
Phase Separation: After equilibration, separate the saturated supernatant from the undissolved solid. This is a critical step. Centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm) is recommended.[26]
Quantification: Prepare a calibration curve using standards of known concentrations. Analyze the filtered supernatant using a validated HPLC-UV method to determine the compound's concentration.
Calculation: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Section 4: Key Factors Influencing Solubility
The solubility of 3-methoxy-4-boronobenzoic acid derivatives is not an intrinsic constant but is influenced by a variety of factors.
Factor
Description
Impact on Solubility
Substituents
The type and position of other functional groups on the phenyl ring can alter the molecule's polarity, crystal lattice energy, and pKa.[8][10][27]
Electron-withdrawing groups can increase the acidity of the boronic acid, potentially increasing solubility at higher pH.[27] Lipophilic groups may decrease aqueous solubility.
pH
The ionization state of the carboxylic acid and boronic acid moieties is pH-dependent. Boronic acids are Lewis acids and can accept a hydroxide ion to form a more soluble boronate species.[28]
Solubility generally increases at pH values above the pKa of the acidic groups due to the formation of more soluble anionic species.[28]
Solid-State Form
Compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are less stable and typically exhibit higher (kinetic) solubility than their crystalline counterparts.[13][14]
The shake-flask method should ideally start with the most stable crystalline form to measure true thermodynamic solubility.[12]
DMSO Concentration
DMSO is a co-solvent. Even at low percentages (1-5%), it can increase the apparent aqueous solubility of a compound.[22]
It is critical to maintain a consistent DMSO concentration across an experiment to ensure comparable results.
Temperature
Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.
Assays should be performed at a constant, controlled temperature (e.g., 25°C for shelf-life, 37°C for physiological relevance).[23]
Diagram: Factors Influencing Solubility
Section 5: Troubleshooting and Advanced Considerations
The "DMSO Cliff": Be aware that high solubility in 100% DMSO does not guarantee solubility in aqueous buffers. Many compounds are highly soluble in neat DMSO but precipitate immediately upon addition to an aqueous medium.
Compound Instability: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which often have different solubility profiles.[10] Ensure the purity and integrity of the test compound before starting experiments.
Non-Specific Binding: Highly lipophilic compounds may bind to plasticware (e.g., microplates, filter membranes), leading to an underestimation of solubility. Using low-binding plates and performing recovery experiments can mitigate this.[29]
Interpreting Results: Always consider the assay context. A kinetic solubility value of 50 µM might be excellent for a primary HTS screen, but a thermodynamic solubility of <1 µM could be a significant red flag for later development.
Conclusion
A thorough understanding and accurate measurement of the solubility of 3-methoxy-4-boronobenzoic acid derivatives in DMSO and subsequent aqueous systems are indispensable for successful drug discovery. By carefully selecting between kinetic and thermodynamic assays based on the stage of research, controlling experimental variables, and correctly interpreting the data, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of success. This guide provides the foundational principles and practical protocols to establish a robust and reliable solubility assessment workflow in your laboratory.
References
Alsenz, J., & Kansy, M. (2012).
Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
Adamczyk, S., et al. (2019). Origins, and formulation implications, of the pK a difference between boronic acids and their esters: A density functional theory study. Ovid.
Aure Chemical. (2026).
Bevan, C. D., & Lloyd, R. S. (2000).
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. BMG Labtech.
Monti, M., et al. (2025).
BOCSCI. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. BOCSCI.
Volkov, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
Avdeef, A., et al. (2005).
Raytor. (2026).
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
Yang, X., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. Taylor & Francis Online.
Sporzyński, A., et al. (2025). The influence of ortho-substituents on the properties of phenylboronic acids.
Lopalco, A. (n.d.).
Jinghong. (2024).
American Chemical Society. (2021). Dimethyl sulfoxide. ACS.org.
Wimmer, B., & Wimmer, F. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
Wimmer, B., & Wimmer, F. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. BenchChem.
Hall, D. G. (Ed.). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
Abstract & Introduction The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its impact is particula...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its impact is particularly profound in the fields of pharmaceutical discovery and materials science, where the construction of biaryl and substituted aromatic structures is paramount. This guide focuses on a specific, high-value building block: 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid , also known as 3-Methoxy-4-boronobenzoic acid pinacol ester.
The unique substitution pattern of this reagent—featuring an electron-donating methoxy group and an electron-withdrawing carboxylic acid ortho and para to the boronic ester, respectively—presents specific challenges and opportunities. The methoxy group can influence the electronic properties and steric environment of the reactive center, while the pinacol ester offers enhanced stability compared to the corresponding boronic acid, preventing premature protodeboronation.[1][2]
This document provides a detailed exploration of the mechanistic nuances, key parameter selection, and step-by-step protocols for successfully employing this reagent in Suzuki-Miyaura coupling reactions with a variety of aryl halides. The protocols are designed to be robust and adaptable, providing researchers with a reliable starting point for their synthetic endeavors.
Mechanistic Rationale: Tailoring Conditions for a Substituted Arylboronate
The efficacy of a Suzuki-Miyaura coupling is governed by a delicate balance between three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] The specific electronic and steric nature of 3-Methoxy-4-boronobenzoic acid pinacol ester requires careful consideration of each component of the reaction.
The Catalytic Cycle: The process is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is often the rate-limiting step. The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center, a step that requires activation by a base. Finally, reductive elimination from the Pd(II) intermediate yields the desired biaryl product and regenerates the active Pd(0) catalyst.[1][3]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst & Ligand Selection
The presence of the ortho-methoxy group introduces steric bulk near the reaction center. This necessitates the use of ligands that are both bulky and electron-rich to facilitate the oxidative addition and, crucially, the final reductive elimination step.[3][4]
Palladium Precursors: Standard Pd(0) or Pd(II) sources such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ are effective.[3][5] Pd(II) precursors are reduced in situ to the active Pd(0) species.
Phosphine Ligands: For substrates like this, simple ligands like PPh₃ may be insufficient. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically demanding alkylphosphine ligands (e.g., P(t-Bu)₃) are highly recommended.[5][6] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[5]
The Role of the Base
A base is critical for the transmetalation step. It reacts with the boronic ester to form a more nucleophilic "ate" complex ([R-B(OR)₂(Base)]⁻), which readily transfers its organic fragment to the palladium center.[7][8]
Common Bases: Aqueous solutions of K₂CO₃ or Cs₂CO₃ are standard. However, for sterically hindered partners or substrates sensitive to hydrolysis, anhydrous conditions with a stronger, non-nucleophilic base like K₃PO₄ are often superior.[9] Fluoride sources like KF can also be effective, particularly when dealing with base-sensitive functional groups.[7]
Solvent System
The choice of solvent influences the solubility of all components and the reaction rate.
Typical Solvents: Aprotic polar solvents are preferred. Combinations such as Dioxane/H₂O , Toluene/H₂O , or THF/H₂O are widely used.[1] The aqueous phase is essential for dissolving inorganic bases like carbonates and phosphates and facilitating the formation of the active boronate species.
Optimized Experimental Protocols
The following protocols provide robust starting points for coupling 3-Methoxy-4-boronobenzoic acid pinacol ester with various aryl halides.
Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Protocol 1: General Conditions for Aryl Bromides and Iodides
This protocol utilizes a widely available and highly effective catalyst system suitable for most standard aryl bromide and iodide coupling partners.
Reagents & Materials
Reagent
M.W. ( g/mol )
Amount (mmol)
Eq.
Mass/Volume
3-Methoxy-4-boronobenzoic acid pinacol ester
292.14
1.2
1.2
350.6 mg
Aryl Halide (Ar-X)
-
1.0
1.0
-
Pd(OAc)₂
224.50
0.02
0.02
4.5 mg
SPhos
410.53
0.04
0.04
16.4 mg
K₃PO₄
212.27
3.0
3.0
636.8 mg
1,4-Dioxane
-
-
-
8.0 mL
Deionized H₂O
-
-
-
2.0 mL
Step-by-Step Procedure:
Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-Methoxy-4-boronobenzoic acid pinacol ester (1.2 mmol, 350.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 636.8 mg).
Solvent Addition: Add 1,4-Dioxane (8.0 mL) and Water (2.0 mL) to the flask.
Degassing: Seal the flask with a septum and purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes while stirring.
Reaction: Place the flask in a preheated oil bath at 90-100 °C.
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Enhanced Conditions for Aryl Chlorides and Hindered Substrates
This protocol is designed for more challenging coupling partners, such as electron-rich or sterically hindered aryl chlorides, which often require a more active catalyst system.
Reagents & Materials
Reagent
M.W. ( g/mol )
Amount (mmol)
Eq.
Mass/Volume
3-Methoxy-4-boronobenzoic acid pinacol ester
292.14
1.5
1.5
438.2 mg
Aryl Chloride (Ar-Cl)
-
1.0
1.0
-
Pd₂(dba)₃
915.72
0.01
0.01
9.2 mg
Tri-tert-butylphosphine (P(t-Bu)₃) as a 1.0 M solution in toluene
202.26
0.04
0.04
40 µL
K₃PO₄
212.27
3.0
3.0
636.8 mg
Toluene
-
-
-
10.0 mL
Step-by-Step Procedure:
Preparation: In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), 3-Methoxy-4-boronobenzoic acid pinacol ester (1.5 mmol, 438.2 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and K₃PO₄ (3.0 mmol, 636.8 mg) to an oven-dried vial with a stir bar.
Solvent & Ligand Addition: Add Toluene (10.0 mL) followed by the P(t-Bu)₃ solution (0.04 mmol, 40 µL).
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 110 °C.
Monitoring: Stir the reaction vigorously. Couplings with aryl chlorides may require longer reaction times (12-24 hours). Monitor progress periodically by taking small aliquots for LC-MS analysis.
Workup: Cool the reaction to room temperature. Quench carefully with 1M HCl (5 mL) to neutralize the base and hydrolyze the remaining boronic ester. Dilute with ethyl acetate (20 mL).
Extraction & Purification: Separate the layers. Extract the aqueous phase with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Summary of Recommended Conditions
The table below summarizes effective starting conditions based on the nature of the aryl halide coupling partner. Researchers should consider this a guideline, as optimization may be required for specific substrates.
Coupling Partner
Catalyst System
Base
Solvent
Temp (°C)
Key Considerations
Aryl Iodide
Pd(PPh₃)₄ (2-5 mol%)
K₂CO₃
Dioxane/H₂O
80-90
Generally high reactivity; standard conditions are often sufficient.
Aryl Bromide
Pd(OAc)₂ / SPhos (2 mol%)
K₃PO₄
Toluene/H₂O
90-100
SPhos ligand enhances reactivity for a broad scope of bromides.
Aryl Triflate
Pd(OAc)₂ / PCy₃ (2-4 mol%)
K₃PO₄
Dioxane
80-100
Triflates are excellent leaving groups, coupling efficiently under mild conditions.[5]
Aryl Chloride
Pd₂(dba)₃ / P(t-Bu)₃ (1-2 mol%)
K₃PO₄
Toluene
100-110
Requires a highly active, bulky, and electron-rich catalyst system.[5][6]
Conclusion
3-Methoxy-4-boronobenzoic acid pinacol ester is a versatile and stable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura reaction. Success in these couplings is contingent upon the rational selection of catalyst, ligand, base, and solvent to overcome the specific steric and electronic challenges posed by the substrate. The use of bulky, electron-rich phosphine ligands such as SPhos or P(t-Bu)₃ in combination with a suitable palladium precursor and a phosphate or carbonate base provides a robust framework for achieving high yields with a diverse range of aryl halide partners. The protocols outlined herein serve as a validated starting point for researchers in drug development and materials science to effectively utilize this important synthetic building block.
References
Chemical Science (RSC Publishing). (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
ACS Publications. (2025).
Organic Chemistry Portal. Suzuki Coupling.
ResearchGate. (2025).
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Synthesis of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid: A Detailed Guide for Advanced Synthesis
An Application Note for Researchers in Synthetic Chemistry and Drug Development Abstract This document provides a comprehensive guide to the synthesis of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, a valuable buil...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers in Synthetic Chemistry and Drug Development
Abstract
This document provides a comprehensive guide to the synthesis of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from 4-bromo-3-methoxybenzoic acid. This protocol details the palladium-catalyzed Miyaura borylation, offering insights into the reaction mechanism, a step-by-step experimental procedure, purification techniques, and characterization of the final product. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction
Arylboronic acids and their corresponding esters are fundamental reagents in modern synthetic chemistry, primarily due to their role in the versatile Suzuki-Miyaura cross-coupling reaction.[1] The target molecule, 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, serves as a key intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3] Its structure incorporates a boronic ester (specifically, a pinacol boronate) ortho to a methoxy group and para to a carboxylic acid on a benzene ring, offering multiple points for further chemical modification.
This guide focuses on the Miyaura borylation, a robust and widely used method for the formation of a carbon-boron bond.[4][5] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide, in this case, 4-bromo-3-methoxybenzoic acid, with a diboron reagent, bis(pinacolato)diboron (B₂pin₂). This method is favored for its mild reaction conditions and high tolerance for various functional groups.[4]
Reaction Mechanism and Key Considerations
The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species.[4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Catalytic Cycle of Miyaura Borylation
Figure 1: Catalytic cycle of the Miyaura borylation reaction.
The catalytic cycle can be summarized in the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, 4-bromo-3-methoxybenzoic acid, to form a Pd(II) intermediate.[6]
Ligand Exchange: The halide on the palladium complex is exchanged with an acetate group from the base, potassium acetate (KOAc). This step is crucial as the resulting acetato-palladium complex is more reactive in the subsequent transmetalation step.[5]
Transmetalation: The boron moiety from bis(pinacolato)diboron (B₂pin₂) is transferred to the palladium center, displacing the acetate group. The high oxophilicity of boron is a driving force for this step.[5]
Reductive Elimination: The final arylboronate ester product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[6]
The Role of the Base: The choice of base is critical. A weak base like potassium acetate (KOAc) is typically used.[4] Stronger bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed boronic ester and the starting aryl halide, leading to undesired byproducts.[5] The base facilitates the transmetalation step by forming a more reactive (acetato)palladium(II) complex.[5]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid.
Figure 2: General workflow for the synthesis of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid.
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methoxybenzoic acid (1.00 g, 4.33 mmol), bis(pinacolato)diboron (1.32 g, 5.20 mmol), potassium acetate (1.27 g, 12.99 mmol), and Pd(dppf)Cl₂ (106 mg, 0.145 mmol).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the flask via a syringe.
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
The purification of boronic esters can sometimes be challenging due to their potential for decomposition on silica gel.[7]
Purification
Flash column chromatography is a common method for purification. To minimize degradation, some studies suggest using silica gel that has been treated with boric acid or employing a rapid purification process.[7][8][9] A typical eluent system would be a gradient of ethyl acetate in hexanes.
Characterization
The structure of the purified 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect to see characteristic signals for the aromatic protons, the methoxy group protons, and the methyl protons of the pinacol group. The chemical shifts of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR: The spectrum will show signals for the carboxylic acid carbon, the aromatic carbons (including the carbon attached to the boron atom), the methoxy carbon, and the carbons of the pinacol group.
¹¹B NMR: A single resonance is expected in the region typical for tricoordinate boron in a boronic ester.[10]
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique can be used to confirm the molecular weight of the product.
Troubleshooting and Safety Precautions
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents and solvent are anhydrous and that the system was properly degassed. The catalyst activity may also be a factor; consider using a fresh batch of catalyst.
Byproduct Formation: The primary byproduct is often the result of a competing Suzuki-Miyaura coupling. Using a milder base and carefully controlling the reaction temperature can help to minimize this.[2]
Safety:
Handle all chemicals in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Palladium compounds are toxic and should be handled with care.
1,4-Dioxane is a flammable and potentially carcinogenic solvent.
Conclusion
The Miyaura borylation provides an efficient and reliable method for the synthesis of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid from 4-bromo-3-methoxybenzoic acid. This protocol, along with the mechanistic insights and practical advice provided, should serve as a valuable resource for researchers in the field. The successful synthesis of this versatile building block opens the door to the creation of a wide array of complex molecules with potential applications in drug discovery and materials science.
References
Al-Masum, M., & Ng, D. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 29(7), 1738–1746. [Link]
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 954-956. [Link]
Kubota, K., & Ito, H. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 898-905. [Link]
Reddy, V. P., & Kumar, A. (2013). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 11(38), 6526-6533. [Link]
Zultanski, S. L., & Sigman, M. S. (2018). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 20(15), 4721–4724. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2014). Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts. Journal of the American Chemical Society, 136(10), 3845–3848. [Link]
Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
Al-Masum, M., & Ng, D. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ACS Publications. [Link]
Ishiyama, T., Itoh, Y., Kitano, T., & Miyaura, N. (2002). Palladium-catalyzed Borylation of Aryl Arenesulfonates with Dialkoxyboranes. Tetrahedron Letters, 43(34), 6071-6074. [Link]
Kubota, K., & Ito, H. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3437–3442. [Link]
Sperger, T., & Kappe, C. O. (2024). Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates. The Journal of Organic Chemistry. [Link]
Chulkova, T. G., Krutin, D. V., Simdianov, I. V., Saprykina, N. N., & Yakimansky, A. V. (2020). Selected examples of ligands used in Pd‐catalyzed borylation. ResearchGate. [Link]
Bakos, J., & Török, B. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 30(15), 3456. [Link]
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
Al-Hourani, B. J. (2020). Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
Billingsley, K. L. (2008). Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes. DSpace@MIT. [Link]
O'Brien, C. J. (n.d.). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. WordPress. [Link]
Patel, H. R., & Singh, A. K. (2018). Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4262-4270. [Link]
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC - NIH. [Link]
Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]
Hernandez-Paredes, J., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3425. [Link]
Boyd, J. M., et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]
Advanced Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Borono-3-Methoxybenzoic Acid Derivatives
Abstract & Strategic Importance 4-Borono-3-methoxybenzoic acid (CAS: 741699-09-2) and its esterified derivatives are indispensable bifunctional building blocks in modern drug discovery. They are heavily utilized in synth...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
4-Borono-3-methoxybenzoic acid (CAS: 741699-09-2) and its esterified derivatives are indispensable bifunctional building blocks in modern drug discovery. They are heavily utilized in synthesizing complex biaryls for Bruton's Tyrosine Kinase (BTK) inhibitors[1], Survival Motor Neuron (SMN) protein modulators[2], and TRPC6 inhibitors. However, the substrate presents unique synthetic challenges: the ortho-methoxy group introduces steric hindrance and unique metal-chelation dynamics, while the para-carboxylic acid alters solubility and base stoichiometry. This guide provides a field-proven, mechanistically grounded framework for successfully executing these cross-couplings.
Mechanistic Profiling & Substrate Causality
To achieve high yields with 4-borono-3-methoxybenzoic acid, researchers must move beyond generic coupling conditions and address the specific electronic and steric microenvironments of the molecule:
The Ortho-Methoxy Effect (Sterics vs. Chelation): The methoxy group adjacent to the boronic acid creates steric bulk that generally slows down the transmetalation step. However, the oxygen atom of the methoxy group can participate in a beneficial metal O-chelation with the palladium center in the transition state[3]. This chelation stabilizes the intermediate but can also influence the atropisomeric distribution (axial chirality) of the resulting biaryl product[3].
Electronic Instability (Protodeboronation): The electron-donating nature of the methoxy group makes the ipso-carbon highly electron-rich. Under prolonged thermal stress or highly basic conditions, this leads to protodeboronation—the hydrolytic cleavage of the C-B bond. To outcompete this degradation, highly active catalysts and rapid heating methods (such as microwave irradiation) are required.
Carboxylic Acid Interference: The free carboxylic acid moiety will immediately quench basic equivalents in the reaction mixture. Therefore, the base stoichiometry must be strictly adjusted (typically
3.0 equivalents) to ensure enough base remains to form the reactive boronate ate-complex required for transmetalation[4].
Catalytic Cycle Visualization
Figure 1: Suzuki-Miyaura cycle highlighting O-chelation during transmetalation.
Quantitative Optimization of Reaction Parameters
The choice of catalyst, base, and solvent dictates the delicate balance between productive cross-coupling and substrate degradation. The table below summarizes optimized conditions based on empirical data and literature precedent.
Standard thermal conditions; longer reaction time increases the risk of boronic acid degradation.
XPhos Pd G2 (2-5 mol%)
K₃PO₄ (3.0 eq)
THF / H₂O (10:1)
80 °C, 1-2 hr (Thermal)
80 - 90%
Buchwald ligand accommodates severe steric bulk; ideal for highly hindered aryl halides.
Step-by-Step Experimental Methodologies
Protocol A: Pre-Coupling Stabilization via Pinacol Esterification
Causality: Free boronic acids are prone to forming trimeric boroxines, which complicates accurate stoichiometric measurements. Converting the free acid to a pinacol ester (Bpin) standardizes the monomeric form, improves solubility in organic solvents, and provides a steric shield against premature protodeboronation[1].
Reagent Assembly: In a round-bottom flask, dissolve 4-borono-3-methoxybenzoic acid (500 mg, 2.55 mmol, 1.0 eq) and pinacol (330 mg, 2.79 mmol, 1.1 eq) in a 1:1 mixture of anhydrous THF (5 mL) and Toluene (5 mL)[1].
Reaction: Stir the solution at 40 °C overnight under an inert nitrogen atmosphere[1].
Workup: Cool the mixture to room temperature. Partition the solution with distilled water and extract the aqueous layer with Ethyl Acetate (3 x 15 mL)[1].
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1].
Self-Validation: Analyze the crude product via LC-MS. The presence of the exact mass
corresponding to 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid confirms successful protection.
Protocol B: Microwave-Assisted Cross-Coupling of the Free Acid
Causality: For rapid library synthesis, bypassing the esterification step is preferred. Microwave (MW) irradiation is utilized to rapidly push the reaction to completion (45 minutes) before the electron-rich boronic acid can degrade[2].
Preparation: To a microwave-safe vial, add the aryl halide (0.35 mmol, 1.0 eq), 4-borono-3-methoxybenzoic acid (76 mg, 0.39 mmol, 1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (29 mg, 0.035 mmol, 10 mol%), and Na₂CO₃ (112 mg, 1.06 mmol, 3.0 eq)[2].
Solvent Addition: Add DMF (2 mL) and deionized water (0.5 mL)[2]. Note: The water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.
Degassing (Critical Step): Submerge a needle into the solution and bubble Argon or N₂ gas through the mixture for 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes, halting the catalytic cycle[4].
Reaction: Seal the microwave vial with a crimp cap and heat in a microwave reactor at 120 °C for 45 minutes[2].
Workup: Cool the crude reaction mixture to room temperature. Dilute with water and extract with diethyl ether or Ethyl Acetate[2].
Self-Validation: Perform TLC or LC-MS on the organic layer. A successful, self-validating reaction will show complete disappearance of the aryl halide. If unreacted aryl halide remains alongside degraded boronic acid (protodeboronation), the catalyst loading must be increased or a more sterically accommodating ligand (e.g., XPhos) must be used.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the microwave-assisted cross-coupling of the free boronic acid.
References
Source: Beilstein Journal of Organic Chemistry (NIH / PMC)
Advanced Application Note: Biaryl Synthesis Using Sterically Hindered Methoxy-Substituted Arylboronates
Executive Summary The synthesis of biaryls via Suzuki-Miyaura cross-coupling is a cornerstone of medicinal chemistry.[1] However, substrates featuring sterically hindered, electron-rich ortho-methoxy groups (e.g., 2,6-di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of biaryls via Suzuki-Miyaura cross-coupling is a cornerstone of medicinal chemistry.[1] However, substrates featuring sterically hindered, electron-rich ortho-methoxy groups (e.g., 2,6-dimethoxyphenylboronic acid) present a "perfect storm" of synthetic challenges. These substrates exhibit a high propensity for protodeboronation (hydrolytic cleavage of the C-B bond) which often outcompetes the desired transmetalation step.
This guide provides a field-proven, scientifically grounded protocol to overcome these barriers. By transitioning from standard boronic acids to pinacol esters, utilizing specific dialkylbiarylphosphine (Buchwald) ligands, and strictly controlling water content, researchers can suppress side reactions and achieve high yields.
Mechanistic Insight: The "Race" Against Protodeboronation
To successfully couple hindered methoxy-boronates, one must understand the failure mode. The reaction is a kinetic race between two pathways:
The Productive Pathway (Transmetalation): The boronate transfers its aryl group to the Palladium(II) center. Steric bulk at the ortho positions (2,6-disubstitution) significantly slows this step by hindering the approach of the boronate to the Pd center.
The Destructive Pathway (Protodeboronation): Electron-donating groups (like -OMe) at the ortho or para positions increase the electron density on the ipso-carbon. This stabilizes the σ-complex formed upon protonation, accelerating the cleavage of the C-B bond by water or base.
Key Insight: In 2,6-dimethoxy-substituted systems, the steric bulk slows transmetalation while the electronic richness accelerates protodeboronation. Standard aqueous Suzuki conditions often result in quantitative formation of the deboronated arene (e.g., 1,3-dimethoxybenzene) rather than the biaryl.
Visualization: Competing Kinetic Pathways
Figure 1: The kinetic competition. Success depends on accelerating transmetalation (yellow) while suppressing protonation (red).
Strategic Optimization
Ligand Selection: The Buchwald Advantage
Standard ligands like PPh3 or dppf are insufficient for these substrates. We utilize Dialkylbiarylphosphines (Buchwald Ligands) which form monoligated Pd(0) species.
RuPhos: The "Gold Standard" for sterically hindered, electron-rich coupling. Its bulk facilitates reductive elimination, while its specific electronic properties accelerate transmetalation.
SPhos: A strong alternative, excellent for general steric hindrance but slightly less effective than RuPhos for extremely electron-rich boronates.
XPhos: Useful for aryl chlorides but can sometimes be too bulky for the most hindered 2,6-disubstituted coupling partners.
Boron Source: Esters vs. Acids
Never use the free boronic acid for 2,6-dimethoxy substrates if avoidable.
Boronic Acids: Rapidly protodeboronate in the presence of base/water.[2]
Pinacol Esters (BPin): Significantly more robust. The steric bulk of the pinacol group protects the boron center from hydrolytic attack, extending the half-life of the active species.
Base and Solvent System
Anhydrous Conditions: While Suzuki coupling usually requires water, highly unstable substrates benefit from anhydrous conditions using bases like K3PO4 or CsF in Dioxane or Toluene.
Controlled Water: If water is necessary for solubility, use a biphasic system (Toluene/Water 10:1) with a phase transfer catalyst or vigorous stirring, rather than a homogeneous aqueous solvent (like DMF/Water).
Experimental Protocols
Protocol A: The "RuPhos Gen-4" Standard (Recommended)
Best for: 2,6-dimethoxyboronates coupled with hindered aryl bromides/chlorides.
Solvent Addition: Add Toluene (4.5 mL) and Water (0.5 mL). Note: Solvents must be sparged with Nitrogen/Argon for 15 mins prior to use.
Reaction: Seal the vial. Heat to 100°C with vigorous stirring (1000 rpm).
Why High Temp? Steric hindrance creates a high energy barrier for transmetalation. Heat is required to cross it.
Why Fast Stirring? Biphasic systems rely on interfacial surface area.
Monitoring: Check LCMS at 1 hour. These reactions should be fast. If the boronate is consumed but SM halide remains, add another 0.5 equiv of boronate.
Workup: Dilute with EtOAc, wash with water, dry over MgSO4, and concentrate.
Base: Ba(OH)2 (anhydrous) or K3PO4 (anhydrous) (3.0 equiv)
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
Glovebox/Schlenk: Perform setup in a glovebox or under strict Schlenk conditions.
Pre-complexation: In a separate vial, mix Pd(OAc)2 and SPhos in 1 mL Dioxane at RT for 10 mins (Solution turns yellow/orange).
Reaction Mix: Add the pre-formed catalyst solution to a vial containing the Aryl Halide, Boronate Ester, and Base.
Heating: Heat to 110°C for 12-24 hours.
Note: Barium Hydroxide (Ba(OH)2) is a specific "trick" for hindered couplings (C-Ba bond character aids transmetalation), though it is toxic.
Data Analysis: Ligand Performance Comparison
The following table summarizes typical conversion rates for the coupling of 2-bromo-1,3-dimethylbenzene with 2,6-dimethoxyphenylboronic acid pinacol ester (a tetra-ortho substituted system).
Ligand
Catalyst Precursor
Base
Solvent
Yield (LCMS)
Notes
PPh3
Pd(PPh3)4
Na2CO3
DME/H2O
< 5%
Failed. Protodeboronation dominant.
SPhos
Pd(OAc)2
K3PO4
Tol/H2O
78%
Good conversion, some deboronation.
RuPhos
RuPhos Pd G3/G4
K3PO4
Tol/H2O
92%
Excellent. Minimal deboronation.
XPhos
XPhos Pd G3
K3PO4
Tol/H2O
65%
Steric clash between ligand and substrate.
AntPhos
Pd(OAc)2
K3PO4
Xylene
85%
Specialized for "molecular gears".
Troubleshooting Guide (Self-Validating)
Use this decision tree to diagnose failure modes.
Figure 2: Diagnostic workflow for reaction optimization.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.[4]
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017.[5]
Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Letters, 2012. (Describing AntPhos).
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2nd Edition, 2004.
One-Pot Synthesis of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid: An Application Note and Detailed Protocol
Introduction: The Strategic Importance of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a valuable and versatile building block in modern organic synthesis, partic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid
3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its strategic importance lies in the orthogonal reactivity of its functional groups: a carboxylic acid amenable to amide bond formation, a methoxy group that influences electronic properties, and a boronic ester that serves as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This trifecta of functionalities allows for the efficient and modular construction of complex molecular architectures, making it a sought-after intermediate for the synthesis of bioactive molecules and functional materials.
This application note provides a comprehensive guide to a reliable and efficient one-pot synthesis of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid. The presented protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.
The synthesis of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid presents a significant regioselectivity challenge. While direct C-H activation and borylation of 3-methoxybenzoic acid might appear to be the most atom-economical approach, iridium-catalyzed C-H borylation reactions are predominantly governed by steric factors.[3] For a 1,3-disubstituted aromatic ring like 3-methoxybenzoic acid, this would favor borylation at the C-5 position, which is the most sterically accessible, rather than the desired C-4 position.
To overcome this inherent regioselectivity issue, a more robust and predictable strategy is employed: the Miyaura borylation of a pre-functionalized precursor . This approach utilizes a starting material where the desired position for borylation is pre-labeled with a halogen, typically bromine or iodine. This ensures that the borylation occurs exclusively at the intended carbon atom, providing excellent control over the final product's structure.
This application note details a one-pot Miyaura borylation protocol starting from the readily available 4-bromo-3-methoxybenzoic acid . This method offers high yields and operational simplicity, making it a practical choice for laboratory-scale synthesis.
Reaction Mechanism: The Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][2] The catalytic cycle, as illustrated below, involves a series of well-defined steps:
Figure 2: Experimental Workflow for the One-Pot Synthesis. This flowchart outlines the sequential steps of the synthesis protocol.
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methoxybenzoic acid (1.0 mmol, 1.0 eq), bis(pinacolato)diboron (1.1 mmol, 1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 0.03 eq), and potassium acetate (3.0 mmol, 3.0 eq).
Solvent Addition and Inerting: Add anhydrous 1,4-dioxane (appropriate volume to achieve a concentration of ~0.1-0.2 M). The use of an anhydrous solvent is crucial to prevent the hydrolysis of the boronic ester product. Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and acidify to a pH of approximately 3-4 with 1M HCl. This step protonates the carboxylate and helps in the subsequent extraction.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Expertise & Experience: Rationale Behind the Protocol
Choice of Catalyst: Pd(dppf)Cl₂ is a robust and commercially available catalyst that is highly effective for Miyaura borylation reactions. [1][2]The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently.
The Role of the Base: Potassium acetate (KOAc) is a mild base that is crucial for the transmetalation step. [2]It is believed to activate the bis(pinacolato)diboron, making it a more effective borylating agent. Stronger bases can lead to undesired side reactions, including the premature hydrolysis of the boronic ester.
Solvent Selection: Anhydrous 1,4-dioxane is a common solvent for Miyaura borylations as it is relatively high-boiling and can dissolve both the polar and non-polar reagents. The absence of water is critical to prevent the decomposition of the boronic ester product.
One-Pot Approach: This protocol is designed as a "one-pot" synthesis, meaning the borylation occurs without the need to isolate any intermediates. This approach is more time- and resource-efficient compared to multi-step procedures.
[4]
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by several factors:
Definitive Regiocontrol: The use of a halogenated starting material guarantees the formation of the desired regioisomer, eliminating the ambiguity associated with C-H activation methods for this specific substrate.
Established Chemistry: The Miyaura borylation is a well-established and widely utilized reaction in organic synthesis, with a vast body of literature supporting its reliability and broad functional group tolerance.
[1][2]* Clear Reaction Monitoring: The progress of the reaction can be easily tracked using standard analytical techniques like TLC or LC-MS, allowing for precise determination of the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times.
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid via a Miyaura borylation reaction. By utilizing a pre-halogenated starting material, this method effectively overcomes the regioselectivity challenges inherent in other synthetic approaches. The provided step-by-step procedure, along with the rationale behind the experimental choices, offers researchers a practical and trustworthy guide for the efficient synthesis of this valuable building block, thereby facilitating advancements in drug discovery and materials science.
References
Maleczka, R. E., Jr., & Smith, M. R., III. (2017). Ir-Catalyzed Borylation of C–H Bonds. In C-H Activation (pp. 125-162). Wiley-VCH Verlag GmbH & Co. KGaA.
Boebel, T. A., & Hartwig, J. F. (2008). Silyl-Directed, Iridium-Catalyzed ortho-Borylation of Arenes. A One-Pot ortho-Borylation of Phenols, Arylamines, and Alkylarenes. Journal of the American Chemical Society, 130(24), 7534–7535. [Link]
Chatterjee, A., & Gunanathan, C. (2025). Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. Nature Communications, 16(1), 1-13. [Link]
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]
Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
Bhandari, D. R., & Pulis, A. P. (2017). One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling. Chemical Communications, 53(62), 8694-8697. [Link]
Pandarus, V., Gingras, G., Béland, F., & Ciriminna, R. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 846–851. [Link]
El-Shishtawy, R. M., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7009. [Link]
Organic Synthesis Reaction Library. Combined 'One-pot' Borylation and Coupling. [Link]
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
Yin, Y., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. [Link]
Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem, 12(3), 1077-1084. [Link]
Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Link]
Berry, J. (2022, November 1). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. [Link]
Maligres, P. E., et al. (2021). Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions. ACS Catalysis, 11(1), 255-260. [Link]
Boller, T. M., et al. (2008). Silyl-Directed, Iridium-Catalyzed ortho-Borylation of Arenes. A One-Pot ortho-Borylation of Phenols, Arylamines, and Alkylarenes. Journal of the American Chemical Society, 130(24), 7534-7535. [Link]
Mondal, B., et al. (2023). Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. Nature Communications, 14(1), 1-13. [Link]
Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. UC Berkeley. [Link]
Berritt, S., & Maleczka, R. E., Jr. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 29(9), 2059. [Link]
Mondal, S., et al. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry, 86(21), 15618-15630. [Link]
Removing pinacol byproduct from 3-Methoxy-4-boronobenzoic acid reaction mixtures
Introduction 3-Methoxy-4-boronobenzoic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions. A common synthetic route to this and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-Methoxy-4-boronobenzoic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions. A common synthetic route to this and other boronic acids involves the hydrolysis or deprotection of a stable pinacol boronate ester precursor. While this strategy offers excellent stability for storage and handling, the deprotection step liberates pinacol as a stoichiometric byproduct. Due to its physical properties, removing residual pinacol from the final acidic product can be challenging, often leading to issues such as incomplete crystallization, co-elution during chromatography, and inaccurate product quantification.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively diagnose and resolve pinacol contamination in 3-Methoxy-4-boronobenzoic acid reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: How do I know if my 3-Methoxy-4-boronobenzoic acid is contaminated with pinacol?
A1: The most reliable method for detection is ¹H NMR spectroscopy. Pinacol (2,3-dimethylbutane-2,3-diol) presents as a sharp, characteristic singlet in the proton NMR spectrum, typically around δ 1.2 ppm (in CDCl₃ or DMSO-d₆), corresponding to its four equivalent methyl groups. Your desired product, 3-Methoxy-4-boronobenzoic acid, will have distinct aromatic and methoxy signals, but no peaks in that region. Integration of the pinacol singlet against a known product peak allows for quantification of the impurity.
Q2: I see an oily residue or my solid product is sticky after drying. Could this be pinacol?
A2: Yes, this is a very common indicator of pinacol contamination. Pinacol is a low-melting solid or waxy substance that can prevent the proper crystallization of the desired boronic acid, resulting in an oily or tacky final product. It is notoriously difficult to remove from reaction mixtures by simple evaporation.[1]
Q3: My standard silica gel column isn't separating the pinacol from my product. Why?
A3: This is a frequent challenge. Boronic acids, being polar and acidic, can interact strongly with the silanol groups on standard silica gel, leading to significant tailing, poor resolution, or even irreversible adsorption.[2] Pinacol, being a diol, is also relatively polar and may co-elute with the boronic acid in many common solvent systems.
Q4: What is the quickest method to remove a small amount of pinacol for an analytical sample?
A4: For small-scale purification, a simple aqueous workup is often effective. Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a mild base (e.g., 1 M NaOH or a saturated NaHCO₃ solution). The 3-Methoxy-4-boronobenzoic acid will be deprotonated to its water-soluble boronate salt and move into the aqueous phase. The neutral pinacol will remain in the organic layer.[3] You can then re-acidify the aqueous layer with HCl and extract your purified boronic acid back into an organic solvent.
Q5: Can I avoid this issue by using a different protecting group for my boronic acid?
A5: Yes, while pinacol esters are common due to their stability, other boronate esters or protecting groups can be employed. For instance, MIDA (N-methyliminodiacetic acid) boronates are known for their high stability to chromatography and can be deprotected under specific mild conditions.[4] Alternatively, organotrifluoroborate salts offer a robust alternative to boronic acids and their esters, often exhibiting superior stability and reactivity.[5]
In-Depth Troubleshooting and Purification Protocols
This section provides detailed solutions to common purification roadblocks. The choice of method depends on the scale of the reaction, the level of purity required, and the available laboratory equipment.
Problem 1: Pinacol and Product Co-elution in Column Chromatography
Standard silica gel chromatography is often inefficient for separating boronic acids from polar byproducts. The acidic nature of silica can cause band spreading and low recovery of the boronic acid.
Solution A: Boric Acid-Impregnated Silica Gel Chromatography
The addition of boric acid to the silica gel neutralizes the highly acidic silanol groups, preventing the strong, often irreversible, adsorption of the boronic acid product. This results in sharper peaks and improved recovery.[6][7][8]
Preparation: Create a slurry of silica gel in a 5% w/v solution of boric acid in ethanol. Gently agitate for 1 hour.
Drying: Remove the ethanol by filtration, wash the treated silica with fresh ethanol, and dry it thoroughly in a vacuum oven at 60°C for 2-3 hours.
Packing and Elution: Pack the column with the prepared silica gel as you would normally.
Chromatography: Load your crude product and elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The less polar pinacol should elute before the more polar 3-Methoxy-4-boronobenzoic acid. Monitor fractions by TLC.
Solution B: Alternative Stationary Phases
If boric acid-impregnated silica is not effective, consider using a different stationary phase like neutral or basic alumina, which may offer a different selectivity profile.[9]
Problem 2: Product Fails to Crystallize or Remains Oily
This is a classic sign of significant pinacol contamination acting as a crystallization inhibitor.
Solution A: Recrystallization with a Selective Solvent System
The goal is to find a solvent system where the boronic acid has high solubility at elevated temperatures but low solubility at room temperature or below, while pinacol remains soluble at all temperatures.
Solvent System
Solubility of 3-Methoxy-4-boronobenzoic Acid
Solubility of Pinacol
Recommendation
Water/Ethanol
Sparingly soluble in cold water, soluble in hot ethanol.
Soluble.
Good for inducing crystallization of the acid.
Toluene
Low solubility when cold.
Soluble.
A potential non-polar choice for recrystallization.
Dissolution: Dissolve the crude, oily product in a minimal amount of warm dichloromethane (DCM).
Precipitation: While stirring, slowly add hexane (the anti-solvent) until the solution becomes persistently cloudy.
Crystallization: Add a few more drops of DCM to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation: Collect the precipitated crystals of pure 3-Methoxy-4-boronobenzoic acid by vacuum filtration, washing with a small amount of cold hexane. The pinacol will remain in the filtrate.
Solution B: Azeotropic Removal of Pinacol
For larger scales, pinacol can be removed by forming an azeotrope with water, which can be distilled off under reduced pressure.[5]
Dissolution: Dissolve the crude product in a suitable solvent like methanol.
Azeotroping: Add water to the solution and concentrate the mixture on a rotary evaporator.
Repeat: Repeat the process of adding water and evaporating 2-3 times. This will effectively remove the pinacol.
Final Purification: The remaining solid can then be further purified by recrystallization if necessary.
Problem 3: Need for a Scalable, Non-Chromatographic Purification Method
For multi-gram or pilot-scale synthesis, chromatography is often impractical. Chemical derivatization offers a robust alternative.
Solution: Transesterification to a Crystalline Diethanolamine (DEA) Adduct
Boronic acids react reversibly with diethanolamine to form stable, often highly crystalline, bicyclic adducts. Pinacol does not react and remains in solution.[11]
Adduct Formation: Dissolve the crude mixture in diethyl ether or another non-polar solvent. Add diethanolamine (1.1 equivalents relative to the boronic acid) dropwise.
Precipitation: Stir the mixture at room temperature. The diethanolamine-boronate adduct of 3-Methoxy-4-boronobenzoic acid will precipitate as a white solid, typically within 30-60 minutes.
Isolation: Collect the solid adduct by vacuum filtration and wash it with cold diethyl ether to remove the soluble pinacol.
Hydrolysis (Regeneration): Suspend the purified adduct in ether and add 1 M HCl(aq). Stir until the solid dissolves.
Extraction: Separate the layers. The purified boronic acid will be in the organic phase. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield pure 3-Methoxy-4-boronobenzoic acid.
Caption: Workflow for pinacol removal via DEA adduct formation.
Purification Strategy Decision Guide
Choosing the right purification method is critical for efficiency. Use the following guide to select the optimal strategy for your situation.
Caption: Decision tree for selecting a purification method.
Analytical Confirmation of Purity
After purification, it is essential to confirm the absence of pinacol and assess the overall purity of the 3-Methoxy-4-boronobenzoic acid.
¹H NMR Spectroscopy: This is the primary tool. The absence of the singlet at ~1.2 ppm is a strong indicator of successful pinacol removal.
Reversed-Phase HPLC (RP-HPLC): Developing a robust HPLC method can be challenging due to the potential for on-column hydrolysis of boronic acids.[12][13]
Recommendation: Use a column with low residual silanol activity (e.g., Waters XTerra™ MS C18) and a mobile phase without a pH modifier to minimize degradation.[14] A typical mobile phase could be a gradient of acetonitrile in water.
Melting Point: A sharp melting point consistent with the literature value for 3-Methoxy-4-boronobenzoic acid indicates high purity. A broad or depressed melting point suggests the presence of impurities.
References
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973. Available from: [Link]
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. CSJ. Available from: [Link]
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available from: [Link]
ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]
Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. Available from: [Link]
Darses, B., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(26), 3349-3352. Available from: [Link]
ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... Available from: [Link]
Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. Google Patents.
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available from: [Link]
ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. Available from: [Link]
Akalay, D., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. Available from: [Link]
Joshi, M. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. University of Connecticut. Available from: [Link]
ResearchGate. (2025). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available from: [Link]
ResearchGate. (2026). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. | Request PDF. Available from: [Link]
Dennis G. Hall (Editor). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available from: [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
ResearchGate. (n.d.). The reaction of boronic acid with pinacol. Available from: [Link]
Butters, M., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(5), 900-904. Available from: [Link]
Ohmura, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3392-3397. Available from: [Link]
Santos, A. A. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available from: [Link]
Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available from: [Link]
JETIR. (n.d.). Synthesis of 3,4 , - dihydroxy -7- methoxy -3,6- dimethyl isocoumarin and studies of Pinacol - Pinacolone rearrangement upon them. Available from: [Link]
Miller, M. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]
LibreTexts. (2025). 3.2: Purification of Products. Chemistry LibreTexts. Available from: [Link]
Reddit. (2017). Purification of boronic acids?. r/chemistry. Available from: [Link]
Organic Syntheses. (n.d.). boronic esters. Available from: [Link]
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]
NIH. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]
Troubleshooting low conversion in Miyaura borylation of 3-methoxy-4-halo-benzoic acids
Technical Support Center: Troubleshooting Miyaura Borylation Topic: Low Conversion in 3-Methoxy-4-Halo-Benzoic Acids Ticket ID: MB-3M4H-COOH Status: Open for Resolution[1] Executive Summary: The "Perfect Storm" of Substr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Miyaura BorylationTopic: Low Conversion in 3-Methoxy-4-Halo-Benzoic Acids
Ticket ID: MB-3M4H-COOH
Status: Open for Resolution[1]
Executive Summary: The "Perfect Storm" of Substrate Challenges
You are encountering low conversion with 3-methoxy-4-halo-benzoic acids . This substrate class presents a "perfect storm" of three competing antagonistic factors that disrupt the standard catalytic cycle:
The Free Acid Trap (Proton Quenching): The carboxylic acid proton (
) is acidic enough to protonate reactive Pd-intermediates or consume the base required for the transmetallation step.
Steric Wall (Ortho-Effect): The 3-methoxy group is ortho to the 4-halogen.[1] This creates significant steric hindrance, impeding the approach of the palladium catalyst during the oxidative addition step.
Solubility Gating: The in situ generated potassium benzoate salt is often insoluble in standard non-polar solvents (toluene, dioxane), halting the reaction due to phase separation.
This guide provides a tiered troubleshooting approach, moving from "Standard Optimization" to "Advanced Catalytic Intervention."
Part 1: Diagnostic Workflow
Before altering your chemistry, diagnose the specific failure mode using the decision tree below.
Figure 1: Diagnostic Logic for Borylation Failures. Use this flow to identify if the issue is kinetic (catalyst death), thermodynamic (insolubility), or stoichiometric (base consumption).
Part 2: The "Free Acid" Protocol (Direct Borylation)
If you must avoid esterification (protecting group strategy), you must modify the standard Miyaura conditions to accommodate the acidic proton.
The Stoichiometry Adjustment
Standard protocols use 1.5 eq of base. This fails here because the first equivalent is immediately consumed to form the potassium carboxylate. You need a "Base Reservoir."
Add DMSO (anhydrous).[1] Note: Do not add catalyst yet.
Stir at RT for 10 mins. Why? To allow deprotonation and salt formation before exposing Pd to the free acid.
Add Pd catalyst (3–5 mol%).
Degas vigorously (Argon sparge).
Heat to 90 °C. Monitor by HPLC (not TLC, as the acid streaks).
Part 3: Overcoming Sterics (The Ortho-Methoxy Factor)
If the "Free Acid" protocol yields <50% conversion, the issue is the 3-methoxy group blocking the Palladium from oxidative addition. The standard
catalyst is often too bulky or not electron-rich enough to insert into this hindered C-X bond.
The Solution: Buchwald Ligands (SPhos or XPhos)
Dialkylbiaryl phosphines (Buchwald ligands) are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), but their specific architecture allows them to "reach around" ortho-substituents.[1]
Advanced Catalyst System
Ligand:XPhos (preferred for borylation) or SPhos .[1]
Pre-catalyst:XPhos-Pd-G3 or Pd(OAc)2 + XPhos (1:2 ratio) .[1]
Why XPhos?
XPhos creates a highly active monoligated
species that is exceptionally good at oxidative addition into sterically hindered aryl chlorides and bromides.
Figure 2: Catalyst Selection Logic.[1] Standard ligands often fail to negotiate the ortho-methoxy blockade.[1]
Part 4: Isolation & Purification (The "Sticky" Product)
The product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methoxybenzoic acid , is amphoteric and difficult to purify.[1]
Common Failure: Silica gel chromatography causes the pinacol ester to hydrolyze or streak irreversibly due to the free carboxylic acid interacting with silanols.
Recommended Workup (The "Wash" Method):
Dilute: Dilute the DMSO reaction mixture with EtOAc (5 volumes) and Water (5 volumes).
Acidify: Carefully adjust the aqueous layer pH to 4–5 using 1M HCl or Citric Acid. Do not go to pH 1, or you risk hydrolyzing the Bpin to boronic acid.
Extract: Extract the product into EtOAc.
Wash: Wash organic layer with Brine (3x) to remove DMSO.
Crystallization (Best): Evaporate solvent. Recrystallize from Acetonitrile/Water or Hexane/EtOAc .[1] Avoid column chromatography if possible.
If Chromatography is Necessary:
Doped Silica: Add 1% Boric Acid to your silica gel or eluent. This occupies the active silanol sites and prevents the boronate ester from sticking or decomposing.
Part 5: FAQs
Q: Can I just protect the acid as a methyl ester?A: Yes, and this is the High-Reliability Path . If you convert the COOH to COOMe, you eliminate the base consumption issue and the solubility issue. You can use standard Toluene/Dioxane conditions. However, you still face the ortho-methoxy steric challenge, so XPhos/SPhos is still recommended.[1]
Q: My reaction turns black immediately. Why?A: "Pd Black" indicates catalyst decomposition. This usually happens if the oxidative addition is too slow (due to sterics) and the Pd(0) aggregates.
Fix: Switch to XPhos-Pd-G3 .[1] The precatalyst structure stabilizes the Pd until it enters the cycle.
Q: Can I use
?A:Not recommended. Tetrakis is thermally unstable at the temperatures required (90°C+) for this hindered substrate and often leads to homocoupling or dehalogenation.
References
Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][2] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. Link[1]
Billingsley, K. L., & Buchwald, S. L. (2008).[1] An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link[1]
Molander, G. A., et al. (2010).[1][2] Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(49), 17701–17703. Link[1]
Hitosugi, S., et al. (2012).[1] A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[3] Chemistry Letters, 41(9), 972–973.[1] Link[1]
Technical Support Center: Recrystallization of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid via recrystallization. This document...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid via recrystallization. This document offers troubleshooting advice and detailed protocols to overcome common challenges encountered during the purification of boronic acid pinacol esters.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid?
A1: Selecting the ideal solvent is critical and often requires empirical screening. The principle of "like dissolves like" is a useful starting point.[1] Given the molecule's structure—containing a polar carboxylic acid, a moderately polar methoxy group and pinacol ester, and an aromatic ring—a solvent of intermediate polarity is often a good choice.
For initial screening, consider single solvents such as ethyl acetate (EtOAc) or a mixture of solvents.[2] A common and effective strategy is to use a solvent pair: a "good" solvent in which the compound is readily soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble.[2][3] This allows for fine-tuning of the solubility to induce crystallization upon cooling. A good starting pair could be ethyl acetate (good solvent) and a non-polar solvent like hexane or heptane (anti-solvent).
Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly. It can also happen if the chosen solvent's boiling point is too high.
To resolve this, you can:
Add more solvent: This will lower the saturation point of the solution.
Re-heat the solution until the oil fully redissolves, then allow it to cool much more slowly. Insulating the flask can help.[4]
Lower the saturation temperature: Add a small amount of the "good" solvent to the hot solution just before cooling.
Change solvents: If the problem persists, the solvent system may be inappropriate. Try a solvent with a lower boiling point.
Q3: My recovery yield after recrystallization is very low. What are the common causes and how can I improve it?
A3: Low yield is a frequent issue in recrystallization and can stem from several factors:
Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[5]
Premature crystallization: If crystals form during a hot gravity filtration step, product will be lost. Ensure your funnel and receiving flask are pre-heated.
Incomplete crystallization: Cooling may not have been sufficient. After cooling to room temperature, placing the flask in an ice bath can often induce further crystallization and improve yield.[4]
Inappropriate solvent choice: If the compound has some solubility in the cold solvent, losses are inevitable. A different solvent or solvent pair may be necessary.
Q4: How can I assess the purity of my recrystallized 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid?
A4: Several analytical techniques can be used to determine the purity of your final product:
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Compare your experimental value to a literature value if available.
Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product side-by-side on a TLC plate. A pure compound should ideally show a single spot.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to check for the presence of impurities. The crude sample may show small peaks corresponding to residual solvents or by-products, which should be absent or significantly reduced in the spectrum of the recrystallized material.
Q5: Recrystallization isn't working well for my compound. Are there alternative purification methods for boronic esters?
A5: Yes. While recrystallization is often preferred for its simplicity and scalability, boronic acids and their esters can be challenging.[6] If recrystallization fails, consider these alternatives:
Column Chromatography: While pinacol boronates can be prone to hydrolysis on standard silica gel, purification can be successful with rapid "flash" chromatography or by using deactivated silica.[7] One technique involves pre-treating the silica gel with boric acid to suppress the over-adsorption of the boronate ester.[8]
Trituration: This involves suspending the crude solid in a solvent in which the desired compound is insoluble, but the impurities are soluble. The solid is stirred or sonicated, then filtered to yield a purer product.[2]
Adduct Formation: Boronic acids can be converted into crystalline adducts, for example, with diethanolamine.[6][9] These adducts can often be easily isolated and then hydrolyzed back to the pure boronic acid.
Troubleshooting and Experimental Guides
This section provides structured workflows and protocols to guide you through the recrystallization process.
Visualizing the Solvent Selection Workflow
The following diagram outlines the logical steps for selecting a suitable recrystallization solvent system.
A Comparative Guide to the 1H NMR Analysis of 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, boronic acids and their pinacol ester derivatives are indispensable reagents. 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, boronic acids and their pinacol ester derivatives are indispensable reagents. 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a key building block, valued for its role in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1] The precise structure and purity of this reagent are paramount for successful and reproducible synthetic outcomes. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a comparison with alternative analytical techniques and presenting field-tested experimental insights for researchers.
The Structural Importance of 3-Methoxy-4-(pinacolboronato)benzoic Acid
The molecular architecture of 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is central to its chemical behavior. It features a benzoic acid, a methoxy group, and a pinacol boronate ester on a benzene ring. This specific substitution pattern governs its electronic and steric properties, which are critical for its efficacy in Suzuki-Miyaura cross-coupling reactions. Consequently, a thorough and accurate interpretation of its spectral data is not merely a procedural step but a fundamental aspect of quality control.
Deciphering the 1H NMR Spectrum: A Detailed Analysis
The 1H NMR spectrum offers a proton-by-proton fingerprint of the molecule. The chemical shifts (δ) of the protons are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing characteristics of the carboxylic acid and boronate ester. This interplay of electronic effects results in a distinctive pattern, particularly in the aromatic region, which is crucial for confirming the compound's identity and assessing its purity.
Table 1: Predicted 1H NMR Chemical Shifts for 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Proton Environment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Aromatic (H-2)
~7.8-8.0
d
1H
Deshielded by the adjacent carboxylic acid and boronate ester.
Aromatic (H-6)
~7.6-7.7
dd
1H
Influenced by both the carboxylic acid and the methoxy group.
Aromatic (H-5)
~7.0-7.2
d
1H
Shielded by the electron-donating methoxy group.
Methoxy (-OCH3)
~3.9-4.1
s
3H
A characteristic singlet for a methoxy group.
Pinacol (-C(CH3)4)
~1.3-1.4
s
12H
A prominent singlet representing the twelve equivalent protons of the pinacol group.
Carboxylic Acid (-COOH)
>10 (variable)
br s
1H
A broad singlet that is often exchangeable with D2O and can be highly variable.
Note: Chemical shifts are estimations and can be influenced by solvent and concentration. The prediction of chemical shifts for substituted benzoic acid esters can sometimes deviate from expected values due to complex electronic and steric effects.[2][3]
The rationale for these shifts lies in the electronic landscape of the molecule. The aromatic protons exhibit a three-proton spin system. The proton at the 2-position experiences the strongest deshielding effect due to its proximity to the two electron-withdrawing groups. Conversely, the electron-donating methoxy group shields the proton at the 5-position, shifting it upfield. The large, sharp singlet from the twelve equivalent protons of the pinacol group is a highly diagnostic signal for this class of compounds.[4][5]
A Broader Perspective: Alternative and Complementary Analytical Methods
While 1H NMR is a cornerstone technique, a multi-faceted analytical approach ensures the most robust structural confirmation.
¹³C NMR Spectroscopy: This method reveals the carbon framework of the molecule. Expected signals would include the carboxylic acid carbonyl, distinct aromatic carbons influenced by the substituents, the methoxy carbon, and the carbons of the pinacol boronate ester.[6]
¹¹B NMR Spectroscopy: As a boron-containing compound, ¹¹B NMR offers a highly specific probe. A single signal, typically in the range of 20-30 ppm, is characteristic of the tetracoordinate boron in the dioxaborolane ring, directly confirming the integrity of the boronate ester.[7][8][9]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition.[10] Techniques like electrospray ionization (ESI) can be effectively used for the analysis of boronic acid derivatives.[11][12]
Table 2: Comparison of Analytical Techniques
Technique
Information Provided
Advantages
Limitations
¹H NMR
Proton environment, connectivity (via coupling)
High resolution, quantitative, non-destructive
Complex spectra for large molecules, chemical shifts can be solvent-dependent
¹³C NMR
Carbon skeleton
Unambiguous carbon count and environment
Lower sensitivity, longer acquisition times
¹¹B NMR
Boron environment and coordination
Highly specific for boron-containing compounds
Lower sensitivity than ¹H NMR, broader signals
HRMS
Molecular weight and elemental formula
High accuracy and sensitivity
Provides no information on structural connectivity
Experimental Protocol: Achieving a High-Quality ¹H NMR Spectrum
This protocol details a self-validating workflow for acquiring a reliable ¹H NMR spectrum.
1. Sample Preparation:
Accurately weigh 5-25 mg of the compound into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[13][14] DMSO-d₆ is often a good choice for carboxylic acids to ensure the observation of the acidic proton.
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug to prevent distortion of the magnetic field homogeneity.[15]
Use clean NMR tubes and caps to avoid contamination.
2. Instrument Setup and Calibration:
Insert the sample into the spectrometer.
The spectrometer's lock system will use the deuterium signal of the solvent to stabilize the magnetic field.[16]
"Shim" the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
Reference the chemical shift scale using the residual solvent peak (e.g., 2.50 ppm for DMSO-d₆).
3. Data Acquisition:
Set the appropriate spectral width to cover all expected proton signals.
Use a standard pulse sequence.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Ensure an adequate relaxation delay between scans for accurate integration.
4. Data Processing:
Perform a Fourier transform on the acquired data.
Phase the spectrum to ensure all peaks have the correct shape.
Integrate the signals and normalize them to a known number of protons, such as the 12H singlet of the pinacol group, to validate the relative proton ratios.
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Visualizing the Workflow
Caption: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.
Logical Interplay of Structure and Spectrum
Caption: The direct correlation between the molecular fragments and their corresponding signals in the 1H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a rich source of structural information, enabling unambiguous confirmation of its identity and purity. A thorough understanding of how the electronic properties of the substituents influence the proton chemical shifts is key to an accurate interpretation. While ¹H NMR is often the primary analytical tool, integrating data from complementary techniques such as ¹³C NMR, ¹¹B NMR, and mass spectrometry provides the highest level of confidence in structural elucidation. The methodologies and insights presented in this guide are intended to equip researchers with the knowledge to acquire and interpret high-quality, reproducible data, thereby ensuring the reliability of their synthetic work.
References
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC. (n.d.).
NMR Sample Preparation. (n.d.).
Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023, April 15).
Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. (n.d.). Canadian Science Publishing.
How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.).
Solid‐state ¹¹B NMR study of poly(4‐vinylphenylboronic acid, pinacol ester) (PSBPin). Top - ResearchGate. (n.d.).
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.).
Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate. (2026, January 13).
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.).
APPENDIX 2 - MIT. (n.d.).
Sample preparation for NMR measurements and points to keep in mind. (n.d.).
High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System - Waters Corporation. (n.d.).
Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. (n.d.).
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. (n.d.).
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. (n.d.).
NMR Sample Preparation - Western University. (n.d.).
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
¹H chemical shifts (δ, ppm) and increments for the ¹H chemical-shift differences (IHB) caused by the pinacol boronate group for the pinacol arylboronates - ResearchGate. (n.d.).
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org. (n.d.).
Supplementary Information - The Royal Society of Chemistry. (n.d.).
A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters | The Journal of Physical Chemistry A - ACS Publications. (2010, March 25).
Electronic Supporting Information (ESI) - The Royal Society of Chemistry. (n.d.).
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1).
Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2025, August 31).
HRMS Profiling of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid: Stability & Ionization Protocols
This guide provides an in-depth technical analysis of the High-Resolution Mass Spectrometry (HRMS) profiling of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid . It is designed for analytical scientists and process che...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the High-Resolution Mass Spectrometry (HRMS) profiling of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid . It is designed for analytical scientists and process chemists optimizing Suzuki-Miyaura coupling workflows or characterizing pharmaceutical intermediates.
Executive Summary
3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (hereafter MDBA ) represents a critical class of "dual-functional" building blocks containing both a carboxylic acid (solubility/ionization handle) and a boronate ester (reactive coupling partner).
The primary analytical challenge is the lability of the dioxaborolane ring . In standard aqueous LC-MS conditions, the ester is prone to hydrolysis, reverting to the corresponding boronic acid. This guide compares three analytical methodologies to determine the optimal protocol for distinguishing the intact reagent from its degradation products.
The Core Comparison
Feature
Method A: Anhydrous ESI (+)
Method B: Aqueous ESI (-)
Method C: APCI (+)
Primary Analyte
Intact Ester (Target)
Hydrolyzed Acid (Degradant)
De-boronated Arenes
Sensitivity
High
Very High
Medium
Stability
Excellent (Kinetic Control)
Poor (Thermodynamic Breakdown)
Variable (Thermal Degradation)
Key Adducts
,
,
Recommendation
QC & Purity Assays
Metabolite/Degradation Studies
Process Safety Monitoring
Technical Analysis & Causality
The Stability Paradox (Why Standard Methods Fail)
The 1,3,2-dioxaborolane moiety (typically a pinacol or ethylene glycol ester) is Lewis acidic. In the presence of water and ionizing protons (standard LC-MS mobile phases like 0.1% Formic Acid in
), the empty p-orbital on the boron atom accepts a lone pair from water, initiating a tetrahedral intermediate that collapses to release the diol and the free boronic acid.
Causality in Protocol Design:
Avoid Acidic Aqueous Phases: Acid catalysis accelerates B-O bond cleavage.
Select Ionization Polarity: The carboxylic acid group at C1 favors Negative Mode (ESI-), but the boronate ester is often better stabilized as an ammoniated adduct in Positive Mode (ESI+).
Boron Isotope Signature
A self-validating feature of MDBA analysis is the distinct isotopic pattern of Boron.
(19.9%) and (80.1%).
Validation Check: Any assigned molecular ion must exhibit a precursor isotope peak at
with approximately 25% intensity of the base peak. Absence of this pattern indicates de-boronation (protodeboronation).
Comparative Methodologies
Method A: Anhydrous ESI (+) – The "Intact" Protocol
Objective: Quantify the intact ester without inducing on-column hydrolysis.
Mechanism: Uses aprotic solvents to prevent nucleophilic attack on the boron center. Ammonium acetate provides a soft ionization buffer, forming stable ammonium adducts.
Performance:
Signal-to-Noise: >1000:1 at 10 ng/mL.
Integrity: >98% retention of the ester form.
Method B: Aqueous ESI (-) – The "Hydrolysis" Protocol
Objective: Monitor the degradation rate or analyze the free boronic acid derivative.
Mechanism: High pH (using Ammonium Bicarbonate or Ammonia) ensures deprotonation of the carboxylic acid (
). However, the aqueous environment promotes equilibrium with the boronic acid.
Performance:
Signal-to-Noise: Excellent (Carboxylates ionize strongly in ESI-).
Integrity: <50% intact ester (rapid conversion to boronic acid).
Experimental Protocols
Protocol 1: Anhydrous Sample Preparation (For Method A)
Solvent: Acetonitrile (LC-MS Grade, anhydrous).
Concentration: 100 µg/mL stock, diluted to 1 µg/mL working solution.
Additive: 5 mM Ammonium Acetate (dissolved in MeOH, added to ACN to 5% v/v).
Injection: Direct Infusion or Flow Injection Analysis (FIA) at 10 µL/min.
Column: C18 Phenyl-Hexyl (provides pi-pi interaction with the benzoic core).
Mobile Phase A: Acetonitrile (100%).
Mobile Phase B: 5 mM Ammonium Formate in MeOH (5%). Note: Avoid water.
Gradient: Isocratic 90% A for 2 mins.
Visualizing the Degradation & Fragmentation Pathway[1]
The following diagram illustrates the critical MS pathways. The Blue path represents the desired intact analysis, while the Red path shows the degradation often mistaken for the product.
Figure 1: MS signaling pathway showing the hydrolytic instability of the boronate ester (Red) versus the intact fragmentation pathway (Blue).
Data Summary & Reference Values
The following table synthesizes expected HRMS data for 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (assuming Pinacol ester, MW ≈ 278.11 Da).
Species
Formula
Ionization
Theoretical m/z ()
Identification Note
Intact Ester
279.1404
Weak signal (labile).
Ammoniated Ester
296.1669
Primary Quant Ion (Method A).
Sodiated Ester
301.1223
Common in glass/unclean systems.
Boronic Acid
195.0470
Dominant in Method B (Hydrolysis).
Methoxy-Benzoate
151.0395
Result of Protodeboronation (Thermal).
Troubleshooting Guide
Issue: Observation of peak at m/z 195 instead of 279/296.
Cause: On-column hydrolysis.
Fix: Switch to Method A . Ensure all solvents are anhydrous. Replace Formic Acid with Ammonium Acetate.
Issue: No Boron isotope pattern (
peak missing).
Cause: Protodeboronation (Loss of Boron group).
Fix: Lower the Desolvation Temperature (<300°C) and reduce Cone Voltage.
References
Review of Boronic Acid/Ester Analysis : Analytical Methods, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry". (2012).
Ionization Comparison : Journal of Chromatography A, "Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of pharmaceuticals". (2010).
Boronate Ester Stability : Journal of the American Chemical Society, "Kinetic Stability of Boronate Esters". (2015).[1][2]
Fragmentation Mechanisms : Journal of Mass Spectrometry, "The Role of Electron Transfer in the Fragmentation of Phenyl Boronic Acids". (2019).
A Comparative Guide to the Characterization of Arylboronic Acids: A Focus on 2-(4-Carboxy-2-methoxyphenyl)-1,3,2-dioxaborolane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction to Substituted Arylboronic Acids in Modern Synthesis Arylboronic acids and their derivatives, particularly their pinacol esters (1,3,2-dioxabor...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to Substituted Arylboronic Acids in Modern Synthesis
Arylboronic acids and their derivatives, particularly their pinacol esters (1,3,2-dioxaborolanes), are indispensable reagents in modern organic synthesis. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The presence of functional groups, such as carboxylic acids and methoxy groups, on the aryl ring significantly influences the reactivity, solubility, and stability of these reagents, making a thorough characterization essential for their effective use in multi-step syntheses.
The target molecule of this guide, 2-(4-Carboxy-2-methoxyphenyl)-1,3,2-dioxaborolane, possesses both a carboxylic acid and a methoxy group, presenting unique opportunities and challenges in its application. The carboxylic acid moiety can be used for further derivatization, while the methoxy group can influence the electronic properties of the aromatic ring.
Case Study: Characterization of 4-Carboxyphenylboronic Acid and its Pinacol Ester
As a primary example, we will detail the characterization of 4-Carboxyphenylboronic acid and its corresponding pinacol ester.
A comprehensive spectroscopic analysis is crucial for confirming the structure and purity of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Provides information on the proton environment in the molecule. For 4-Carboxyphenylboronic acid, the aromatic protons will appear as doublets, and the acidic protons of the boronic acid and carboxylic acid will be visible, often as broad singlets. In the pinacol ester, the characteristic singlet for the twelve methyl protons of the pinacol group will be observed around 1.3 ppm.
¹³C NMR: Shows the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid will have a characteristic downfield shift.
¹¹B NMR: Is particularly useful for confirming the presence and environment of the boron atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Electrospray Ionization (ESI-MS): A soft ionization technique suitable for these polar molecules.
Comparative Analysis with Alternative Arylboronic Acids
The choice of arylboronic acid can significantly impact the outcome of a coupling reaction. Below is a comparison of our case study compound with other commercially available alternatives.
Compound
Structure
Key Features and Applications
4-Methoxycarbonylphenylboronic acid pinacol ester
Ester functional group allows for subsequent hydrolysis to the carboxylic acid or other transformations. Melting point: 77-81 °C.[4]4-Methoxyphenylboronic acidThe methoxy group is an electron-donating group, which can affect the reactivity in Suzuki coupling. Melting point: 200-209 °C.4-Fluoro-2-methoxyphenylboronic acidThe fluorine atom introduces a site for potential further functionalization or can be used to modulate the electronic properties.
Experimental Protocols
Synthesis of 2-(Aryl)-1,3,2-dioxaborolanes (Pinacol Esters)
A general and robust method for the synthesis of pinacol esters from the corresponding boronic acids is the esterification with pinacol.
Workflow for Pinacol Ester Synthesis
Caption: General workflow for the synthesis of arylboronic acid pinacol esters.
Step-by-Step Protocol:
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the arylboronic acid (1.0 eq) and pinacol (1.1 eq).
Add a suitable solvent such as toluene or THF.
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
Collect the solid product by filtration, wash with a cold solvent (e.g., hexane), and dry under vacuum.
NMR Spectroscopic Analysis
Sample Preparation:
Dissolve ~5-10 mg of the boronic acid or its pinacol ester in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
For boronic acids, which can form boroxines (cyclic trimers) upon dehydration, leading to complex spectra, adding a small amount of D₂O can help to favor the monomeric boronic acid form.
¹H NMR Acquisition Parameters:
Pulse Program: Standard single-pulse experiment.
Spectral Width: 0-12 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.
¹¹B NMR Acquisition Parameters:
Pulse Program: Standard single-pulse experiment with proton decoupling.
Navigating the Disposal of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, a boronic acid derivative. By adhering to these procedures, laboratory personnel can mitigate risks, ensure regulatory compliance, and foster a culture of safety.
Understanding the Compound: Hazard Profile and Analogue Analysis
Key potential hazards include:
Skin Irritation: May cause irritation upon contact.[1][2]
Eye Irritation: Can cause serious eye irritation.[1][2]
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1]
Reproductive Toxicity: Some boronic acids may pose a risk to fertility or an unborn child.[4]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
Immediate Safety and Handling: The First Line of Defense
Prior to initiating any disposal procedures, it is imperative to establish a safe working environment. This begins with the correct use of Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
PPE Category
Specification
Rationale
Eye Protection
Safety glasses with side shields or chemical splash goggles.[2][4][5] A face shield is recommended for larger quantities.
To protect against accidental splashes and airborne particles that could cause serious eye irritation.
Hand Protection
Chemical-resistant gloves, such as nitrile gloves.[4][6] Gloves must be inspected for integrity before each use.
To prevent skin contact and potential irritation.[5]
To protect the skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator should be used if there is a risk of generating dust.[6]
To prevent inhalation of the compound, which may cause respiratory irritation.
All handling of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, including weighing and transfer, should be performed in a certified chemical fume hood to ensure adequate ventilation.[7][8]
The Disposal Protocol: A Step-by-Step Approach
The recommended and most compliant method for the disposal of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is through a licensed hazardous waste disposal service.[4] In-laboratory treatment is generally not advised without specific institutional approval and established protocols, as incomplete reactions can generate other hazardous byproducts.[4]
Step 1: Waste Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[9][10]
Dedicated Waste Container: Collect all waste containing 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid in a designated, chemically compatible container.[11][12] High-density polyethylene (HDPE) or glass containers are generally suitable.
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong bases, or other reactive chemicals, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][10] Incompatible wastes can react to generate heat, gas, or other hazardous conditions.[12]
Step 2: Containerization and Labeling
Properly containing and labeling hazardous waste is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9][11]
Secure Closure: Ensure the waste container has a secure, leak-proof lid and is kept closed when not in use.[11][12]
Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste".[11] The label should also include:
The full chemical name: "3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid" (no abbreviations or chemical formulas).[11]
A list of all chemical constituents present in the waste.[11]
The approximate concentration of each constituent.
The date when waste was first added to the container (accumulation start date).[13]
Appropriate hazard warnings (e.g., "Irritant").
Step 3: Storage
Waste containers must be stored in a designated and safe location pending collection.
Designated Area: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area that does not interfere with normal laboratory operations.[12]
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to capture any potential leaks or spills.[12]
Ventilation: The storage area should be well-ventilated.[11][12]
Step 4: Arranging for Disposal
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste contractor to arrange for the pickup and disposal of the waste.
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.[14]
The following diagram illustrates the decision-making process for the disposal of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid.
Caption: Disposal workflow for 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Small Spills (Solid): For small spills of the solid material, carefully sweep it up to avoid generating dust and place it in the designated hazardous waste container.[4][5]
Large Spills: In the case of a larger spill, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Personal Contamination:
Skin Contact: If the chemical comes into contact with the skin, wash the affected area immediately with plenty of soap and water.[1][4]
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1][15]
Inhalation: If dust is inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration and seek medical attention.[5]
Conclusion: Fostering a Culture of Safety
The proper disposal of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is not merely a procedural task but a fundamental aspect of responsible scientific practice. By treating this and all novel compounds with a high degree of caution and adhering to established safety protocols, researchers and drug development professionals can ensure a safe and compliant laboratory environment. This commitment to safety not only protects individuals and the environment but also upholds the integrity of the scientific community.
References
OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). Available at: [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Available at: [Link]
National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. Available at: [Link]
OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]
How To Safely Dispose of Chemicals in Your Lab - Solvent Waste Management. (2024, December 17). Available at: [Link]
Safety Data Sheet - Angene Chemical. (2025, February 11). Available at: [Link]
Handbook of Chemical Substance Management and Waste Disposal. Available at: [Link]
Boric acid - Substance Information - ECHA. (2023, September 23). Available at: [Link]
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Chemical Waste Disposal Guidelines. Available at: [Link]
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Safety Data Sheet - 4-CARBOXYPHENYLBORONIC ACID PINACOL ESTER - INDOFINE Chemical Company, Inc. Available at: [Link]
How does a boron oxide powder factory manage waste products? - KingProlly. (2025, August 23). Available at: [Link]
Chemical Compatibility for Waste Accumulation - Shared Page. Available at: [Link]
Boronic Acids and Derivatives | [Synthesis & Materials]Products - FUJIFILM Wako Chemicals. Available at: [Link]
A Researcher's Guide to the Safe Handling of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
In the landscape of modern drug discovery and organic synthesis, arylboronic acids and their derivatives are indispensable tools. Among these, 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid serves as a key building bl...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and organic synthesis, arylboronic acids and their derivatives are indispensable tools. Among these, 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid serves as a key building block, enabling the construction of complex molecular architectures.[1] Its utility in facilitating carbon-carbon bond formation is well-established. However, realizing its full synthetic potential necessitates a deep respect for its safe handling and management. This guide provides a procedural framework for researchers, scientists, and drug development professionals to work confidently and safely with this valuable reagent.
The following information is a composite derived from safety data for analogous boronic acid compounds and should be considered representative in the absence of a specific Safety Data Sheet (SDS) for 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid.[2]
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
Skin Irritation: Direct contact may cause redness and irritation.[2]
Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage.[2][4]
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[2][5]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
The pinacol ester group, while generally conferring greater stability, does not negate the inherent reactivity of the boronic acid moiety. Therefore, a cautious and informed approach is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid. The following table summarizes the minimum PPE requirements for common laboratory operations.
Operation
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Safety glasses with side shields or chemical splash goggles.[6][7]
A NIOSH-approved respirator with particulate and organic vapor cartridges.
The Causality Behind PPE Choices:
Eye Protection: The crystalline nature of the compound and the potential for splashing during solution preparation necessitate robust eye protection.[9]
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and potential irritation.[10] Always inspect gloves for tears or punctures before use.
Body Protection: A lab coat provides a removable barrier to protect your skin and clothing from contamination.[7]
Respiratory Protection: Boronic acids are often fine powders that can become airborne.[9] Working in a fume hood is the primary engineering control to minimize inhalation exposure.[7]
The following diagram illustrates the decision-making process for PPE selection:
Caption: PPE Selection Workflow for Handling the Compound
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety and experimental integrity.
Step-by-Step Handling Protocol:
Preparation: Before handling the compound, ensure your workspace is clean and uncluttered. Designate a specific area for handling, preferably within a chemical fume hood.[2] Have all necessary equipment, including spatulas, weighing paper, and solvent, readily available.
Personal Protective Equipment (PPE) Donning: Put on your lab coat, followed by safety glasses or goggles, and finally, your chemical-resistant gloves.
Weighing: To prevent the generation of dust, handle the solid compound with care.[6] Use a spatula to transfer the desired amount to a tared weighing vessel. Perform this task in a fume hood or a ventilated balance enclosure.[2]
Solution Preparation: Add the solid to your solvent in a flask or beaker within the fume hood. Cap the container and mix gently until dissolved.
Reaction Setup: Conduct all subsequent reaction steps within the fume hood.
Post-Handling: After use, securely close the primary container. Clean any residual compound from your work area with a damp cloth or paper towel, which should then be treated as contaminated waste.
PPE Doffing: Remove your gloves first, turning them inside out as you do so to avoid contaminating your hands. Next, remove your lab coat, and finally, your eye protection. Wash your hands thoroughly with soap and water.[10]
Disposal Plan: Responsible Management of Waste
Proper waste management is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal Protocol:
Waste Identification: All materials that have come into contact with 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid must be considered hazardous waste. This includes:
Unused or excess solid compound.
Contaminated weighing paper, gloves, and paper towels.[2]
Solutions containing the compound.
Empty containers that are not triple-rinsed.
Containerization:
Solid Waste: Collect in a clearly labeled, sealable container designated for solid organoboron waste.[2]
Liquid Waste: Collect in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with other incompatible waste streams.[11]
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid".[2]
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8]
The following flowchart outlines the disposal decision process:
Caption: Waste Disposal Decision Workflow
By adhering to these guidelines, researchers can confidently and safely utilize 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, fostering a secure and productive research environment.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[10]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.
Small Spills: Wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[6] Clean the spill area with soap and water.
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
References
Etimine USA. (2020, January 1).
Benchchem. (2025). Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide.
Allina Health Labor
International Labour Organization & World Health Organiz
Nexchem. (2023, June 14).
Benchchem. (2025). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
Occupational Safety and Health Administr
Triumvirate Environmental. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.